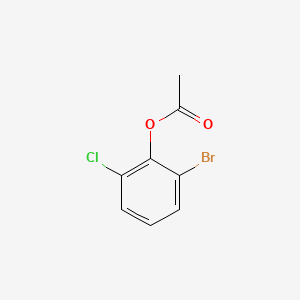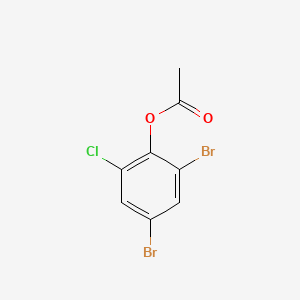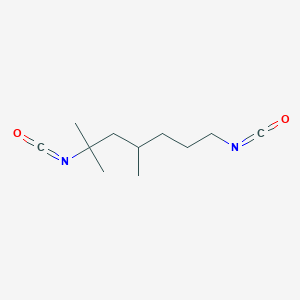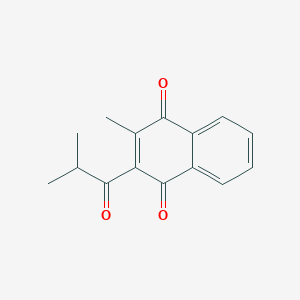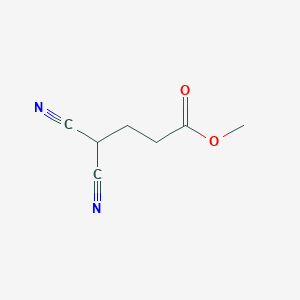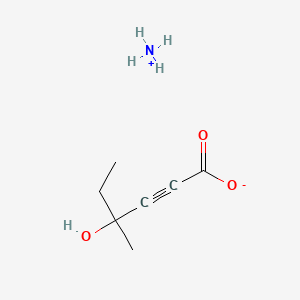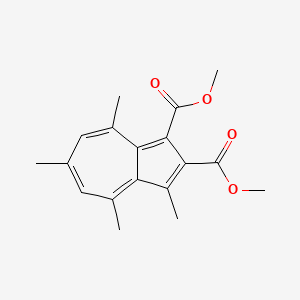
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate is an organic compound belonging to the azulene family, characterized by its unique structure and properties. Azulenes are known for their vibrant blue color and aromaticity, making them interesting subjects for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl acetylenedicarboxylate with a suitable diene in a Diels-Alder reaction, followed by subsequent modifications to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用機序
The mechanism of action of dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as its role in anti-inflammatory or antimicrobial activities.
類似化合物との比較
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in cycloaddition reactions.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules and coordination compounds.
Uniqueness
Dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate stands out due to its unique azulene core, which imparts distinct electronic and optical properties
特性
CAS番号 |
105824-76-8 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
dimethyl 3,4,6,8-tetramethylazulene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-9-7-10(2)13-12(4)15(17(19)21-5)16(18(20)22-6)14(13)11(3)8-9/h7-8H,1-6H3 |
InChIキー |
XIGHFVONIOIJNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C(C(=C2C(=C1)C)C(=O)OC)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


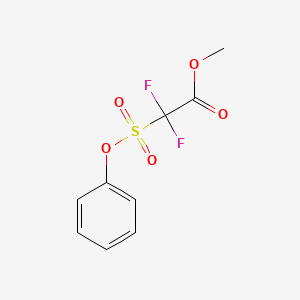
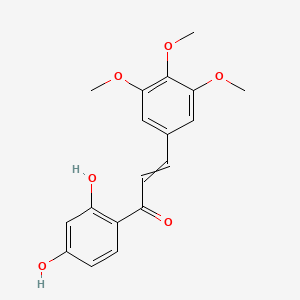

![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
